1-Heptan-2-yl-3-octylthiourea
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Overview
Description
1-Heptan-2-yl-3-octylthiourea is an organic compound with the molecular formula C16H34N2S. It is a thiourea derivative, characterized by the presence of a thiourea group (–NH–C(=S)–NH–) attached to a heptan-2-yl and an octyl group. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Heptan-2-yl-3-octylthiourea can be synthesized through the reaction of heptan-2-ylamine and octyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:
Heptan-2-ylamine+Octyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Heptan-2-yl-3-octylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Heptan-2-yl-3-octylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-heptan-2-yl-3-octylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Heptan-2-yl-3-hexylthiourea
- 1-Heptan-2-yl-3-decylthiourea
- 1-Heptan-2-yl-3-dodecylthiourea
Uniqueness
1-Heptan-2-yl-3-octylthiourea is unique due to its specific alkyl chain lengths, which influence its solubility, reactivity, and biological activity. The combination of heptan-2-yl and octyl groups provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications.
Properties
CAS No. |
62549-32-0 |
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Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-heptan-2-yl-3-octylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-4-6-8-9-10-12-14-17-16(19)18-15(3)13-11-7-5-2/h15H,4-14H2,1-3H3,(H2,17,18,19) |
InChI Key |
ZGZPQQGNQUAIII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NC(C)CCCCC |
Origin of Product |
United States |
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